![molecular formula C20H39N3O6 B2970898 Methyl 3-[Bis[3-(Boc-amino)propyl]amino]propanoate CAS No. 1442656-30-5](/img/structure/B2970898.png)
Methyl 3-[Bis[3-(Boc-amino)propyl]amino]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 3-[Bis[3-(Boc-amino)propyl]amino]propanoate” is a chemical compound with the CAS Number: 1442656-30-5 . It has a molecular weight of 417.55 and its IUPAC name is methyl 3- (bis (3- ( (tert-butoxycarbonyl)amino)propyl)amino)propanoate . The compound is a white to yellow solid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C20H39N3O6/c1-19(2,3)28-17(25)21-11-8-13-23(15-10-16(24)27-7)14-9-12-22-18(26)29-20(4,5)6/h8-15H2,1-7H3,(H,21,25)(H,22,26) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
“this compound” is a white to yellow solid . It has a molecular weight of 417.55 . The compound should be stored at +4°C .Applications De Recherche Scientifique
Synthesis and Catalytic Applications
Chiral Ligands and Catalysis : A study by Zweifel et al. (2009) discusses the synthesis of chiral bis(olefin)amines through coupling reactions and their application in catalysis, notably in transfer hydrogenations. These findings could inform on the utility of similar compounds in synthesizing transition metal complexes for homogeneous catalytic reactions (Zweifel et al., 2009).
Corrosion Inhibition : Missoum et al. (2013) investigated bipyrazolic derivatives, structurally related to the query compound, as effective corrosion inhibitors for steel in hydrochloric acid solutions. This suggests potential industrial applications for similar compounds in protecting materials from corrosion (Missoum et al., 2013).
Polymer and Material Science
Endosomolytic Polymers : Ferruti et al. (2000) explored poly(amido-amine)s with functionalities related to the query compound for their ability to disrupt endosomal membranes, indicating potential use in gene delivery and therapeutic applications (Ferruti et al., 2000).
Recycling of Poly(ethylene terephthalate) : Shah and Shukla (2012) studied the aminolytic depolymerization of PET waste, which could relate to the chemical reactivity of similar compounds in recycling processes and the synthesis of new materials from plastic waste (Shah & Shukla, 2012).
Chemical Synthesis and Organic Chemistry Applications
Synthesis of Chiral Compounds : Research by Uraguchi and Terada (2004) on Brønsted acid-catalyzed Mannich reactions highlights the synthesis of chiral beta-aminoketones, which might parallel the synthetic utility of the compound for producing chiral intermediates in organic synthesis (Uraguchi & Terada, 2004).
Antioxidant Agents : Vartale et al. (2016) synthesized pyrido[1,2-a]pyrimidine derivatives, demonstrating their potent antioxidant properties. This suggests the potential of structurally similar compounds for research in oxidative stress and related conditions (Vartale et al., 2016).
Safety and Hazards
The safety information for “Methyl 3-[Bis[3-(Boc-amino)propyl]amino]propanoate” indicates that it has the following hazard statements: H302-H315-H319-H335 . This means it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261-P280-P301+P312-P302+P352-P305+P351+P338 , which include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and specific instructions in case of skin contact or if swallowed .
Propriétés
IUPAC Name |
methyl 3-[bis[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H39N3O6/c1-19(2,3)28-17(25)21-11-8-13-23(15-10-16(24)27-7)14-9-12-22-18(26)29-20(4,5)6/h8-15H2,1-7H3,(H,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMOWUXGUTGEJFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCN(CCCNC(=O)OC(C)(C)C)CCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H39N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

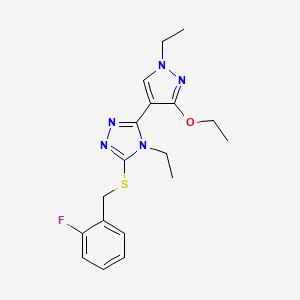

![2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide](/img/structure/B2970817.png)
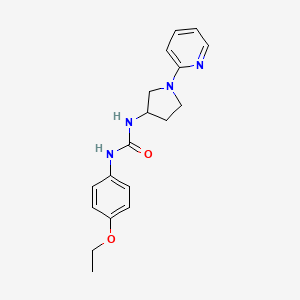
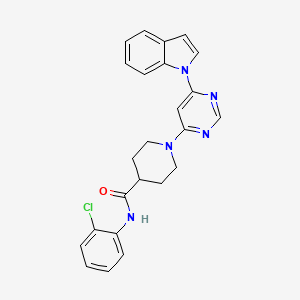
![4-[(2-Fluoro-4-nitrophenoxy)methyl]-1-methylpiperidine](/img/structure/B2970829.png)
![N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B2970830.png)
![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide hydrochloride](/img/structure/B2970831.png)
![4-(3-chlorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2970832.png)

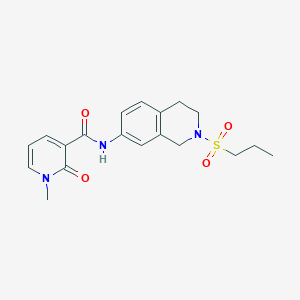
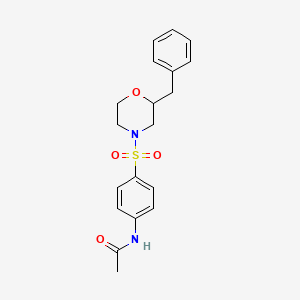
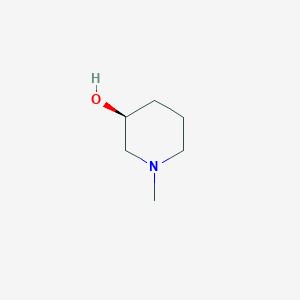
![N-(benzo[d]thiazol-2-yl)-2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2970838.png)